5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-8-1-6-5(4-16)3-15-9(6)2-7(8)10(12,13)14/h1-4,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNITOSPWGXEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201694 | |
| Record name | 1H-Indole-3-carboxaldehyde, 5-bromo-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423757-77-0 | |
| Record name | 1H-Indole-3-carboxaldehyde, 5-bromo-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423757-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-carboxaldehyde, 5-bromo-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation and Bromination
A relevant synthetic precedent is the preparation of 5-bromo-substituted indole derivatives from substituted anilines. For example, 4-bromo-2-methylaniline has been used as a starting material for 5-bromo-7-methylindole synthesis through iodination, Sonogashira coupling, and cyclization steps under basic conditions with potassium tert-butoxide or sodium hydride as bases in solvents like NMP or DMF. Although this example is for 5-bromo-7-methylindole, the methodology is adaptable for 5-bromo-6-(trifluoromethyl) analogs by replacing the methyl group with trifluoromethyl substituents.
Trifluoromethylation
The trifluoromethyl group at the 6-position can be introduced by:
- Using trifluoromethylated indole precursors.
- Direct trifluoromethylation reactions on the indole ring using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (TMSCF3) under catalytic conditions.
One documented approach involves the synthesis of 5-(trifluoromethyl)-1H-indole-3-carbaldehyde by condensation of 5-trifluoromethylindole with DMF in the presence of POCl3 as a dehydrating agent. This method effectively installs the aldehyde group at the 3-position while maintaining the trifluoromethyl substituent.
Formylation (Introduction of the Aldehyde Group)
The aldehyde group at the 3-position is commonly introduced via the Vilsmeier-Haack reaction:
- Reacting the indole derivative with DMF and POCl3, which generates the Vilsmeier reagent in situ.
- The electrophilic reagent selectively formylates the 3-position of the indole ring due to its high nucleophilicity.
This reaction is typically carried out under controlled temperature conditions to avoid overreaction or decomposition.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Bromination | Starting from 4-bromo-2-methylaniline or similar | Introduction of bromine at 5-position | High | Selectivity critical |
| 2 | Trifluoromethylation | Trifluoromethylated indole or trifluoromethylation reagent (e.g., TMSCF3) | Installation of CF3 at 6-position | Moderate | Requires catalytic conditions |
| 3 | Formylation | DMF + POCl3 (Vilsmeier-Haack reaction) | Formyl group at 3-position | Moderate to high | Temperature control important |
Research Findings and Analytical Data
- Yields: The stepwise synthesis generally achieves moderate to high yields (50–90%) depending on the purity of intermediates and reaction optimization.
- Purification: Silica gel column chromatography is the preferred method for purification of intermediates and final products, ensuring high purity.
- Characterization: The final compound is characterized by NMR (1H, 13C), mass spectrometry, and HPLC to confirm structure and purity. For instance, 1H NMR spectra typically show characteristic aldehyde proton signals near 10 ppm and aromatic protons consistent with substitution patterns.
- Solvents and Conditions: Common solvents include NMP, DMF, and dichloromethane. Reactions are often carried out under inert atmosphere (nitrogen) to prevent oxidation or side reactions.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Bromination reagent | N-bromosuccinimide (NBS) or bromine source |
| Trifluoromethylation | TMSCF3 or trifluoromethyl iodide, Pd/Cu catalysts |
| Formylation reagent | DMF and POCl3 (Vilsmeier-Haack reagent) |
| Base for cyclization | Potassium tert-butoxide or sodium hydride |
| Solvents | NMP, DMF, dichloromethane |
| Temperature range | Room temperature to 60 °C |
| Purification method | Silica gel column chromatography |
| Characterization | 1H NMR, 13C NMR, MS, HPLC |
Chemical Reactions Analysis
Palladium-Catalyzed C–H Arylation
The aldehyde group at the C3 position acts as a directing group for regioselective C–H bond functionalization. Pd(II)-catalyzed coupling with aryl iodides enables direct arylation at the C2 position of the indole ring (Figure 1A) .
Key Conditions :
| Catalyst | Oxidant | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Pd(OAc)₂ (10 mol%) | AgOAc (2 equiv) | HFIP | 100°C | 60–85% |
Example Reaction :
Coupling with iodobenzene produces 2-aryl-5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde derivatives. The trifluoromethyl group enhances electron-deficient character, favoring oxidative addition in palladium cycles .
Nucleophilic Aromatic Substitution
The bromine atom at C5 undergoes substitution with nitrogen-containing nucleophiles under mild conditions (Figure 1B) .
Typical Protocol :
-
Reagents : K₂CO₃, DMF
-
Nucleophiles : Benzimidazoles, amines
-
Temperature : 80°C
-
Yield : 63–94%
Case Study :
Reaction with 4-fluorobenzimidazole replaces bromine with a benzimidazole moiety, generating biheteroaryl structures with potential bioactivity .
N-Acylation at the Indole Nitrogen
The NH group of the indole undergoes acylation under basic conditions (Figure 1C) .
Synthetic Procedure :
-
Deprotonation with NaH in DMF.
-
Treatment with 2-iodobenzoyl chloride (2.7 equiv).
Product : 5-Bromo-1-(2-iodobenzoyl)-6-(trifluoromethyl)-1H-indole-3-carbaldehyde. The acylated product shows enhanced stability for crystallographic studies .
Aldehyde-Specific Reactions
The C3 aldehyde participates in condensation and reduction reactions:
Trifluoromethylation via Aldehyde Activation
In DMF with TMSCF₃ (trimethyl(trifluoromethyl)silane), the aldehyde forms α-trifluoromethyl alcohols (Figure 1D) .
Conditions :
-
Reagents : TMSCF₃ (2 equiv), NaOAc (2 equiv)
-
Solvent : DMF, room temperature
-
Reaction Time : 10 hours
Reductive Amination
The aldehyde reacts with primary amines to form Schiff bases, which are reduced to secondary amines using NaBH₄ .
Comparative Reactivity with Structural Analogs
| Reaction Type | 5-Bromo-6-(CF₃)-Indole-3-Carbaldehyde | 5-(CF₃)-Indole-3-Carbaldehyde |
|---|---|---|
| C–H Arylation Efficiency | Higher (electron-withdrawing Br/CF₃) | Moderate |
| Bromine Substitution | Yes (C5 position) | Not applicable |
| Aldehyde Reactivity | Similar | Similar |
Electron-withdrawing groups (Br, CF₃) enhance electrophilicity at C2/C5 positions, accelerating Pd-mediated couplings and nucleophilic substitutions .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde is C₁₀H₅BrF₃NO, with a molecular weight of approximately 292.052 g/mol. The compound features an indole ring system, which is common in many biologically active molecules. The presence of the bromine and trifluoromethyl groups significantly alters its electronic properties, enhancing its reactivity and interaction with biological targets.
Chemistry
This compound serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.
Key Reactions:
- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
- Oxidation Reactions: The indole ring can undergo oxidation to form various derivatives.
- Reduction Reactions: The compound can be reduced to modify its functional groups.
Biology
In biological research, this compound has been studied for its potential anticancer , antimicrobial , and anti-inflammatory properties:
- Anticancer Activity: Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 breast cancer cells. Mechanistic studies suggest that it may induce apoptosis through caspase activation and disrupt microtubule assembly.
- Anti-inflammatory Effects: The compound has been linked to the modulation of inflammatory responses via interaction with cyclooxygenase enzymes (COX), which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs) .
Medicine
The compound is being investigated as a potential lead in drug discovery. Its ability to interact with specific enzymes or receptors makes it a candidate for developing new therapeutic agents targeting diseases such as cancer and inflammation.
Case Study 1: Anticancer Mechanism
A study focused on the anticancer effects of this compound demonstrated its ability to inhibit fibroblast growth factor receptors (FGFR). This receptor is implicated in various cancers, and the compound's inhibition could lead to reduced tumor growth .
Case Study 2: Biological Pathway Analysis
Research utilizing this compound as a probe in biochemical assays has provided insights into its role in metabolic pathways. It has been shown to affect signaling pathways critical for cell proliferation and survival, indicating its potential utility in understanding disease mechanisms .
Mechanism of Action
The mechanism of action of 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde is primarily related to its ability to interact with biological targets. The bromine and trifluoromethyl groups enhance its binding affinity to specific enzymes or receptors, potentially inhibiting their activity. This compound may also induce oxidative stress or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde with structurally related indole derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.
Substituent Position and Functional Group Variations
5-Bromo-1H-indole-3-carbaldehyde Derivatives
5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 9, ) :
- Key Differences : Replaces the aldehyde group at position 3 with a 4-iodobenzyl-substituted imidazole.
- Impact : The imidazole moiety introduces hydrogen-bonding capability and bulkier steric effects, altering solubility and biological activity. Melting point (>200°C) and IR data (νmax 3124 cm⁻¹ for N-H stretch) suggest higher thermal stability compared to the aldehyde-containing target compound .
- Synthesis : Prepared via condensation of 5-bromo-1H-indole-3-carbaldehyde with 4-iodobenzylamine and p-toluenesulfonylmethyl isocyanide in DMF .
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (Compound 34, ) :
6-Substituted Indole Derivatives
6-Bromo-1H-indole-3-carbaldehyde (Compound 35 precursor, ) :
- Key Differences : Bromine at position 6 instead of 5, with a trifluoromethyl group absent.
- Impact : The shifted bromine alters electronic distribution, affecting reactivity in nucleophilic substitution. HRESIMS data (m/z 448.0622 [M+Na]⁺) and lower melting point (133–134°C) suggest reduced crystallinity compared to the 5-bromo analog .
- 5-Bromo-6-chloro-1H-indole-3-carboxaldehyde (CAS: 1467059-87-5, ): Key Differences: Chlorine replaces the trifluoromethyl group at position 5. No direct data on synthesis or properties are provided, but its structural similarity highlights the importance of CF₃ in modulating reactivity .
Aldehyde Position Isomerism
- 5-Bromo-1H-indole-2-carbaldehyde (Compound 3h precursor, ) :
- Key Differences : Aldehyde at position 2 instead of 3.
- Impact : Positional isomerism significantly alters molecular polarity and conjugation. For example, the 2-carbaldehyde derivative exhibits distinct NMR shifts (e.g., δ 7.65 ppm for H-2) and is used in asymmetric catalysis, unlike the 3-carbaldehyde target compound .
Halogen and Trifluoromethyl Substituent Effects
- 5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole (): Key Differences: Additional iodine at position 3. Molecular weight (389.94 g/mol) and storage notes suggest sensitivity to light due to the C-I bond .
Data Tables
Table 1. Comparative Physicochemical Properties
| Compound Name | Substituents (Positions) | Melting Point (°C) | Key NMR Shifts (δ, ppm) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Br (5), CF₃ (6), CHO (3) | N/A | N/A | ~306.5 (calc.) |
| 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) | Br (5), Imidazole (3) | >200 | 7.65 (H-2), 11.66 (NH) | 487.1 (HRESIMS) |
| 6-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (35) | Br (6), OMe (2,5) | 133–134 | 7.64 (H-9), 6.79 (H-5′) | 426.1 (HRESIMS) |
| 5-Bromo-6-chloro-1H-indole-3-carboxaldehyde | Br (5), Cl (6), CHO (3) | N/A | N/A | 272.5 (calc.) |
Biological Activity
5-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the bromine and trifluoromethyl groups enhances its reactivity, making it a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₅BrF₃NO, with a molecular weight of approximately 292.052 g/mol. The compound features an indole ring system, which is commonly found in many biologically active molecules. The trifluoromethyl group significantly alters the electronic properties of the molecule, potentially affecting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The bromine and trifluoromethyl groups enhance binding affinity, which may lead to the inhibition of enzyme activity or modulation of receptor functions. Additionally, this compound may induce oxidative stress or disrupt cellular processes, contributing to its observed biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in MDA-MB-231 breast cancer cells .
- Mechanisms : The compound may induce apoptosis in cancer cells through caspase activation and disruption of microtubule assembly .
Antimicrobial Properties
There is emerging evidence suggesting that this compound possesses antimicrobial activity. Studies have indicated effectiveness against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique properties of compounds similar to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-(Trifluoromethyl)-1H-indole | Indole structure with trifluoromethyl group | Lacks bromine; different reactivity |
| 5-chloro-6-(trifluoromethyl)-1H-indole | Chlorine instead of bromine | Different halogen affects reactivity |
| 5-bromoindole | Bromine on indole without trifluoromethyl group | Simpler structure; less functional diversity |
| 5-bromo-7-(trifluoromethyl)-indole | Trifluoromethyl group at position 7 | Different position alters properties |
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
- Study on Antitumor Activity : A study demonstrated that this compound inhibited cell growth in various cancer lines with IC50 values ranging from 10 to 30 µM, indicating moderate potency .
- Mechanistic Insights : Another investigation focused on its mechanism as a microtubule-destabilizing agent, revealing that it disrupts normal mitotic processes in cancer cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
